molecular formula C9H15N3S B1526126 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine CAS No. 1211541-43-3

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B1526126
CAS No.: 1211541-43-3
M. Wt: 197.3 g/mol
InChI Key: CVRSDODZNJLINB-UHFFFAOYSA-N
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Description

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine is a useful research compound. Its molecular formula is C9H15N3S and its molecular weight is 197.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine is a compound that incorporates a thiazole ring and a piperazine moiety, both of which are known for their diverse biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H14N2S\text{C}_9\text{H}_{14}\text{N}_2\text{S}

This compound features a thiazole ring that contributes to its biological activity, particularly in areas such as antimicrobial and antinociceptive effects.

Antimicrobial Activity

Research indicates that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. For instance, studies have shown that compounds incorporating these moieties can effectively inhibit the growth of various bacterial strains. A systematic review highlighted that thiazole derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole-Piperazine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
This compoundPseudomonas aeruginosa14

Antinociceptive Effects

The antinociceptive properties of this compound have been investigated through various animal models. A study demonstrated that this compound activates opioid receptors, leading to significant pain relief in rodent models . The mechanism likely involves modulation of both central and peripheral pain pathways.

Case Study: Antinociceptive Activity Assessment
In a controlled study involving mice, administration of the compound at a dose of 50 mg/kg resulted in a marked increase in pain threshold compared to the control group. The results suggested involvement of the opioid system in mediating these effects.

Neuroprotective Effects

The neuroprotective potential of thiazole-containing compounds has also been explored. In vitro studies indicate that these compounds may protect neuronal cells from oxidative stress and apoptosis . The presence of the thiazole ring is believed to enhance neuroprotective activity by modulating various signaling pathways associated with neurodegeneration.

The biological activities associated with this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound interacts with multiple receptors including opioid receptors, which are crucial for its antinociceptive effects.
  • Enzyme Inhibition : Some studies suggest that thiazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial properties .
  • Oxidative Stress Modulation : The ability to scavenge free radicals may play a role in its neuroprotective effects.

Structure-Activity Relationship (SAR)

The biological activity of thiazole-piperazine derivatives is often influenced by their structural components. Modifications in substituents on the thiazole or piperazine rings can enhance or diminish activity. For instance:

  • Substituent Variations : The introduction of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity against cancer cell lines.

Table 2: Structure-Activity Relationships

SubstituentEffect on Activity
Methyl GroupIncreased antimicrobial activity
Hydroxyl GroupEnhanced neuroprotective effects
Halogen SubstituentsImproved potency against cancer cells

Properties

IUPAC Name

5-ethyl-2-piperazin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-2-8-7-11-9(13-8)12-5-3-10-4-6-12/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRSDODZNJLINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211541-43-3
Record name 1-(5-ethyl-1,3-thiazol-2-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.